molecular formula C18H18FN3O2 B11445244 N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxyacetamide

N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxyacetamide

Cat. No.: B11445244
M. Wt: 327.4 g/mol
InChI Key: AUQFCHRNZYASGY-UHFFFAOYSA-N
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Description

N-{ [1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]methyl }-2-methoxyacetamide is a benzimidazole derivative characterized by a 2-fluorobenzyl group at the N1 position of the benzimidazole core, a methoxyacetamide moiety at the C2 methyl group, and a planar acetamide side chain. This compound shares structural motifs with antiparasitic, antimicrobial, and enzyme-inhibiting benzimidazole derivatives, making it a candidate for pharmacological exploration .

Properties

Molecular Formula

C18H18FN3O2

Molecular Weight

327.4 g/mol

IUPAC Name

N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]-2-methoxyacetamide

InChI

InChI=1S/C18H18FN3O2/c1-24-12-18(23)20-10-17-21-15-8-4-5-9-16(15)22(17)11-13-6-2-3-7-14(13)19/h2-9H,10-12H2,1H3,(H,20,23)

InChI Key

AUQFCHRNZYASGY-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxyacetamide typically involves the condensation of o-phenylenediamine with 2-fluorobenzyl chloride to form the benzimidazole core. This intermediate is then reacted with 2-methoxyacetyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzimidazole core allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of reduced benzimidazole compounds.

Scientific Research Applications

N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxyacetamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This compound may also interact with DNA, leading to the disruption of cellular processes in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related benzimidazole derivatives:

Compound Name / ID Core Structure Substituents Key Functional Groups Biological Activity/Application Reference
N-{ [1-(2-Fluorobenzyl)-1H-Benzimidazol-2-yl]methyl }-2-Methoxyacetamide (Target) Benzimidazole 2-Fluorobenzyl (N1), methoxyacetamide (C2) Methoxy, acetamide Under investigation
NAAB-496 () Benzimidazole 3,5-Dimethylphenylsulfonyl (N1), thioacetamide (C2), chloro-sulfonylphenyl Sulfonyl, thioether, sulfonamide Bioavailability studies
Compound 7 () Benzimidazole 3,5-Dimethylbenzenesulfonyl (N1), sulfamoylphenyl (C2) Sulfonyl, sulfamoyl Elastase inhibition
Flubendazole () Benzimidazole 4-Fluorobenzoyl (C5), methyl carbamate (C2) Carbamate, fluorophenyl Antiparasitic (anthelmintic)
N-{4-[1-(2-Fluorobenzyl)-3-isopropyl-2,6-dioxopurin-8-ylmethyl]phenyl}acetamide () Purine-benzimidazole hybrid 2-Fluorobenzyl (N1), isopropyl (purine), acetamide (phenyl) Purine-dione, acetamide Antiviral/cancer (hypothetical)
1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]methanol () Benzimidazole 2-Fluorobenzyl (N1), methanol (C2) Hydroxymethyl Intermediate for drug synthesis

Key Observations:

  • Substituent Effects on Activity: The methoxyacetamide group in the target compound distinguishes it from carbamate-containing antiparasitic agents (e.g., flubendazole) and thioacetamide derivatives (e.g., NAAB-496) with sulfonyl groups . 2-Fluorobenzyl substitution is common in compounds with improved metabolic stability () but may complicate synthesis due to steric hindrance during alkylation steps .
  • Synthetic Challenges :

    • highlights failed attempts to alkylate 3-(2-fluorobenzyl)-1H-pyrimidine-2,4-dione, suggesting that fluorobenzyl groups can hinder reactivity in certain conditions .
    • Successful synthesis of the target compound likely requires optimized alkylation conditions (e.g., anhydrous K₂CO₃ in DMF under argon, as in ) .
  • Biological Relevance: Nitro-substituted benzimidazoles () exhibit antimicrobial activity, whereas methoxy or acetamide substituents (as in the target) may shift activity toward enzyme inhibition or antiproliferative effects .

Functional and Computational Comparisons

  • Binding Affinity :
    • Benzimidazole derivatives in showed binding affinities of -7.3 to -7.2 kcal/mol against MRSA targets. The target compound’s methoxyacetamide group could be modeled similarly to assess interactions with bacterial penicillin-binding proteins .
  • Metal Coordination: Unlike morpholine-carbothiohydrazide derivatives (), the target lacks sulfur or nitrogen donors for metal chelation, limiting its use in coordination chemistry .

Pharmacokinetic and Physicochemical Properties

  • Solubility : Methoxyacetamide may improve aqueous solubility relative to sulfonamide or carbamate analogues (e.g., NAAB-496, flubendazole) .

Biological Activity

N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxyacetamide is a synthetic compound belonging to the class of benzimidazole derivatives, known for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C18H18FN3O2
  • Molecular Weight: 329.36 g/mol
  • IUPAC Name: this compound

The compound features a benzimidazole core, which is a common pharmacophore in medicinal chemistry due to its ability to interact with various biological targets.

Antimicrobial Properties

Benzimidazole derivatives, including this compound, have shown significant antimicrobial activity. Research indicates that compounds with similar structures can inhibit the growth of bacteria and fungi by disrupting cellular processes.

Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties. It has been observed to inhibit tumor cell proliferation through various mechanisms:

  • Inhibition of Nucleoside Transporters: The compound may act as an inhibitor of the Equilibrative Nucleoside Transporter (ENT), which is crucial for the uptake of nucleosides in cancer cells. This inhibition can lead to reduced nucleic acid synthesis and ultimately cell death in malignant cells .
  • Modulation of Signaling Pathways: Similar benzimidazole derivatives have been reported to interfere with signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK pathways .

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity: The compound exhibits a high binding affinity to various biological targets, including enzymes and receptors implicated in disease processes.
  • Competitive Inhibition: It competes with natural substrates for binding sites on nucleoside transporters, thereby altering the transport dynamics within cells .

Study on Anticancer Effects

A notable study investigated the effects of this compound on human cancer cell lines. The results indicated:

  • A dose-dependent reduction in cell viability across several cancer types.
  • Induction of apoptosis as evidenced by increased levels of cleaved caspases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-{[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}benzamideStructureAntimicrobial properties
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-furamideStructurePotential anticancer activity
N-{[1-(benzyl)-1H-benzimidazol-2-yl]methyl}benzamideStructureAntiproliferative effects

This table illustrates how structural variations influence the biological activities of benzimidazole derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxyacetamide, and how are intermediates characterized?

  • Methodology : The synthesis typically involves multi-step reactions, including alkylation of benzimidazole precursors, followed by coupling with methoxyacetamide derivatives. Key intermediates (e.g., 1-(2-fluorobenzyl)-1H-benzimidazole-2-carbaldehyde) are monitored using TLC and characterized via NMR (1H/13C) , IR (to confirm amide C=O stretches at ~1650–1700 cm⁻¹), and HRMS (to verify molecular ions) .
  • Example Protocol :

  • Step 1 : Condensation of 2-fluorobenzyl chloride with benzimidazole under reflux in DMF.

  • Step 2 : Introduction of the methoxyacetamide moiety via nucleophilic substitution in THF with K₂CO₃ as a base.

    Reaction Parameter Typical Conditions
    SolventDMF, THF, or chloroform
    Temperature60–100°C (reflux)
    Catalysts/ReagentsK₂CO₃, NaH, or Pd catalysts

Q. What key functional groups influence the compound’s reactivity and biological activity?

  • Functional Groups :

  • Benzimidazole core : Enhances π-π stacking with biological targets (e.g., enzyme active sites).
  • 2-Fluorobenzyl group : Introduces electron-withdrawing effects, improving metabolic stability.
  • Methoxyacetamide side chain : Modulates solubility and hydrogen-bonding interactions .
    • Impact on Reactivity :
  • The fluorinated benzyl group increases electrophilicity, facilitating nucleophilic substitutions.
  • The methoxy group stabilizes intermediates via resonance during synthesis .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • Primary Techniques :

  • 1H/13C NMR : Assign peaks for benzimidazole protons (δ 7.2–8.5 ppm), fluorobenzyl CH₂ (δ 4.8–5.2 ppm), and methoxy groups (δ 3.3–3.5 ppm) .
  • IR Spectroscopy : Confirm amide C=O (1660–1700 cm⁻¹) and aromatic C-F (1220–1280 cm⁻¹) stretches .
    • Advanced Validation :
  • X-ray crystallography (e.g., triclinic P1 space group) resolves stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can solvent and catalyst systems be optimized to improve synthetic yield?

  • Optimization Strategies :

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce purity. Dichloromethane or chloroform balances yield and purity for benzimidazole alkylation .
  • Catalyst Selection : Pd/C or CuI improves coupling efficiency in Sonogashira or Buchwald-Hartwig reactions for aryl halide intermediates .
    • Case Study : Replacing DMF with chloroform in Step 1 increased yield from 65% to 82% while reducing byproduct formation .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?

  • Methodological Approach :

  • Repetition : Re-run NMR under varying conditions (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.
  • Cross-Validation : Compare experimental NMR data with computational predictions (DFT calculations) and X-ray-derived torsion angles .
    • Example : Discrepancies in CH₂ proton splitting (NMR) vs. crystallographic bond lengths may arise from dynamic effects in solution (e.g., rotameric equilibria) .

Q. What strategies are effective for evaluating the compound’s biological activity via molecular docking?

  • Protocol :

  • Target Selection : Prioritize enzymes with benzimidazole-binding pockets (e.g., kinases, PARP-1).
  • Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields optimized for halogen bonds (C-F⋯O/N interactions) .
    • Case Study : Docking poses revealed strong interactions between the fluorobenzyl group and PARP-1’s NAD⁺-binding site (binding energy: −9.2 kcal/mol) .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Stability Profiling :

  • Thermal Stability : Assess via TGA/DSC (decomposition onset >200°C common for benzimidazoles).
  • Photostability : Store in amber vials; methoxy groups reduce UV-induced degradation .
    • Experimental Notes :
  • Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis of the acetamide moiety .

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